Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The pyrrolidine ring can be constructed via the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.
The final step involves the coupling of the quinoline and pyrrolidine intermediates with a benzoate ester. This can be achieved through nucleophilic substitution reactions, where the quinoline moiety is activated with a leaving group, and the pyrrolidine nucleophile attacks the activated site. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of catalysts to identify the most efficient conditions for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups on the quinoline can be reduced to amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can enhance binding affinity to certain receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinoline N-oxide and aminoquinoline.
Pyrrolidine derivatives: Including pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzoate esters: Such as methyl benzoate and ethyl benzoate.
Uniqueness
Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to its combination of a quinoline moiety, a pyrrolidine ring, and a benzoate ester. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-(3-quinolin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-21(24)16-6-9-18(10-7-16)29(25,26)23-13-12-17(14-23)28-20-11-8-15-4-2-3-5-19(15)22-20/h2-11,17H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZMFVCWPFPTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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